REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=[O:7])=[O:4].CO[CH:17](OC)[N:18](C)C>>[F:14][C:11]1[CH:10]=[CH:9][C:8]([C:6]2[O:7][N:18]=[CH:17][C:5]=2[C:3]([O:2][CH3:1])=[O:4])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
10.02 g
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
8.63 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1.5 hr
|
Duration
|
1.5 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
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Details
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the residue was dissolved in ethanol (150 ml)
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Type
|
ADDITION
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Details
|
To the obtained solution was added hydroxylamine hydrochloride (6.75 g)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hr
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
dilute hydrochloric acid was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C=NO1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.75 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |